Methyl 2-amino-3,3-dimethylhex-5-enoate
Description
Methyl 2-amino-3,3-dimethylhex-5-enoate is a branched-chain α-amino ester featuring a hex-5-enoate backbone with a methyl ester group at position 1, an amino group at position 2, and two methyl substituents at position 2. The compound’s structure combines a terminal alkene (C5–C6) with steric hindrance due to the 3,3-dimethyl motif, which may influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-amino-3,3-dimethylhex-5-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7(10)8(11)12-4/h5,7H,1,6,10H2,2-4H3 |
InChI Key |
IQPRZDWMLCOTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,3-dimethylhex-5-enoate typically involves the esterification of 2-amino-3,3-dimethylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,3-dimethylhex-5-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl 2-nitro-3,3-dimethylhex-5-enoate.
Reduction: Formation of Methyl 2-amino-3,3-dimethylhex-5-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3,3-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,3-dimethylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with cellular pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-amino-3,3-dimethylhex-5-enoate (hypothetical structure) with analogs from the evidence, focusing on molecular features, reactivity, and functional group interactions.
Table 1: Structural and Functional Group Comparison
*Hypothetical structure inferred from nomenclature.
Key Comparisons
Steric and Electronic Effects: The 3,3-dimethyl groups in this compound likely reduce conformational flexibility and hinder nucleophilic attack at the ester carbonyl compared to less hindered analogs like Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate . The terminal alkene (C5–C6) may undergo electrophilic addition or oxidation, similar to ethyl 2,4-diaminothiophene derivatives in , which utilize alkenes for cyclization .
Synthetic Routes: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () is synthesized via deprotection of Boc groups using HCl/dioxane, suggesting that this compound could be prepared via analogous amine-protection strategies .
Stability and Reactivity: The amino group in this compound may participate in Schiff base formation or tautomerization, akin to ethyl 2,4-diaminothiophene-5-yl-3-carboxylate in , which reacts with malononitrile to form heterocycles . Unlike Methyl 2-hydroxyacetate (), which is prone to hydrolysis due to its unhindered ester, the steric bulk in this compound may enhance stability under acidic or aqueous conditions .
This suggests that amino esters with bulky substituents might exhibit distinct metabolic pathways .
Research Findings and Limitations
- Synthesis Gaps: No direct synthesis protocols for this compound are documented in the evidence. However, methodologies for analogous compounds (e.g., ’s HCl-mediated deprotection) provide plausible starting points.
- Physicochemical Data: Experimental data (e.g., melting point, solubility) are absent for the target compound. These properties could be estimated via computational modeling or compared to Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate, which has a reported NMR spectrum (δ 1.02 ppm for tert-butyl protons) .
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